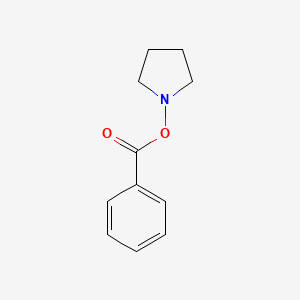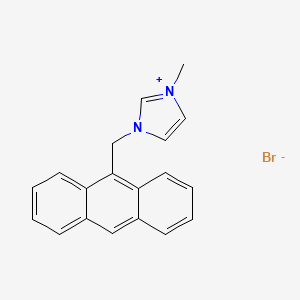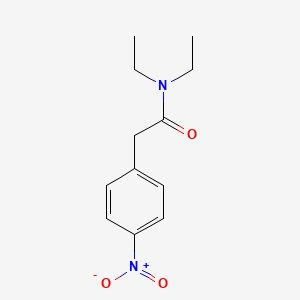
2-(4-Phenylbutoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenylbutoxy)ethanol is an organic compound with the molecular formula C12H18O2 It is a type of alcohol that contains both an ether and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylbutoxy)ethanol can be achieved through several methods. One common approach involves the reaction of 4-phenylbutanol with ethylene oxide in the presence of a base. This reaction typically occurs under mild conditions, with temperatures ranging from 40-120°C and pressures of 50-800 psig . The use of a supported platinum group metal catalyst, such as platinum or palladium, can enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of styrene oxide with supported platinum group metal catalysts in the presence of an organic or inorganic base . This method is advantageous as it eliminates the need for hazardous solvents and reagents, making the process safer and more environmentally friendly.
化学反应分析
Types of Reactions
2-(4-Phenylbutoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols and hydrocarbons.
Substitution: Various substituted ethers and esters.
科学研究应用
2-(4-Phenylbutoxy)ethanol has several applications in scientific research:
作用机制
The mechanism of action of 2-(4-Phenylbutoxy)ethanol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. It can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Phenoxyethanol: An ether alcohol with similar properties and applications.
2-Phenylethanol: Another aromatic alcohol with comparable uses in fragrances and flavors.
Uniqueness
2-(4-Phenylbutoxy)ethanol is unique due to its specific structure, which combines both an ether and a hydroxyl group. This dual functionality enhances its versatility and reactivity, making it valuable in various applications.
属性
CAS 编号 |
119967-40-7 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC 名称 |
2-(4-phenylbutoxy)ethanol |
InChI |
InChI=1S/C12H18O2/c13-9-11-14-10-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChI 键 |
UELAMRJSOTWDOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-chloro-2-fluorophenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123998.png)


![(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid](/img/structure/B14124017.png)
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14124023.png)
![3-[(2-chlorophenyl)methyl]-9-[(E)-(4-methoxyphenyl)methylideneamino]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14124028.png)

![N-[1-(2-ethoxyphenyl)ethyl]formamide](/img/structure/B14124037.png)

![2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14124041.png)
![4'-Methoxy-N-phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124051.png)

